![molecular formula C9H16O4 B14315614 2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid CAS No. 107680-78-4](/img/structure/B14315614.png)
2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid is an organic compound with the molecular formula C12H14O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid typically involves the esterification of 2-methylpropanoic acid with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,2-Dimethylpropanoyl)oxy]benzoic acid
- 2-(2,2-Dimethylpropanoyl)aminoacetic acid
- 2,2-Dimethylpropanoyl chloride
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
107680-78-4 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropanoyloxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H16O4/c1-8(2,3)7(12)13-9(4,5)6(10)11/h1-5H3,(H,10,11) |
Clave InChI |
GPOFQGYSLAEALQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
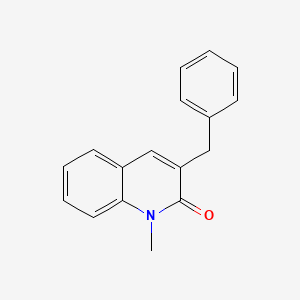
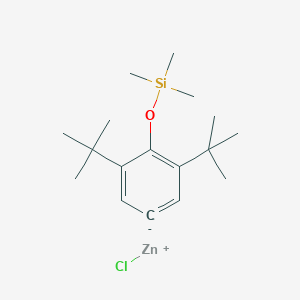
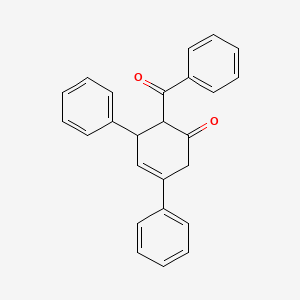
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)

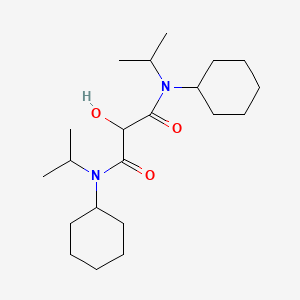
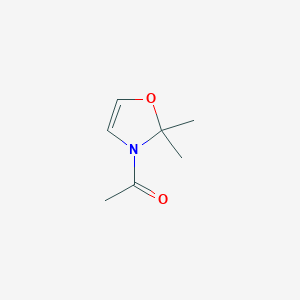
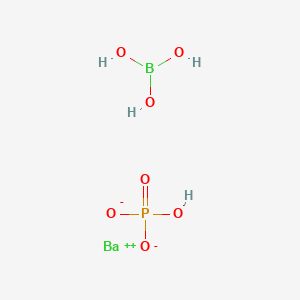
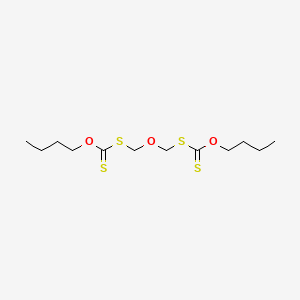
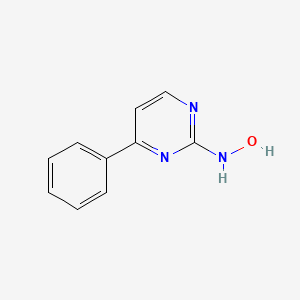
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
